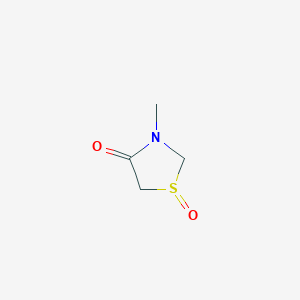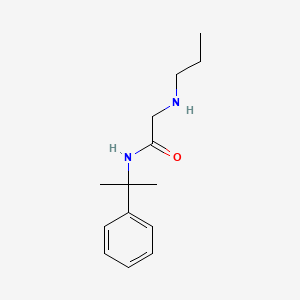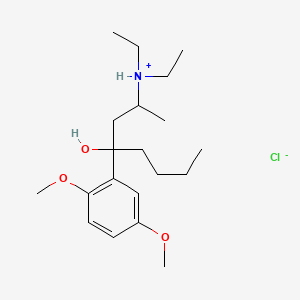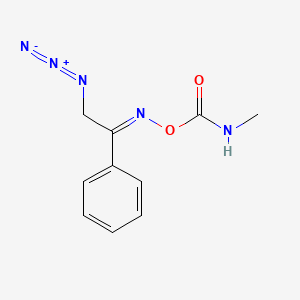
4-Octen-3-ol, 3,7-dimethyl-, (4Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3,7-Dimethyloct-4-en-3-ol is an organic compound with the molecular formula C10H20O. It is a type of alcohol with a double bond in its structure, making it an unsaturated alcohol. This compound is known for its pleasant odor and is often used in the fragrance industry. It is also found in various essential oils and has applications in flavoring and perfumery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(E)-3,7-Dimethyloct-4-en-3-ol can be synthesized through several methods. One common synthetic route involves the Grignard reaction, where a Grignard reagent reacts with an aldehyde or ketone to form the desired alcohol. For instance, the reaction of 3,7-dimethyloct-4-en-1-yl magnesium bromide with formaldehyde can yield (E)-3,7-Dimethyloct-4-en-3-ol.
Industrial Production Methods
In industrial settings, (E)-3,7-Dimethyloct-4-en-3-ol is often produced through the catalytic hydrogenation of citral, a naturally occurring compound found in lemongrass oil. This process involves the selective reduction of the aldehyde group in citral while preserving the double bond, resulting in the formation of (E)-3,7-Dimethyloct-4-en-3-ol.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3,7-Dimethyloct-4-en-3-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: The double bond can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Oxidation of (E)-3,7-Dimethyloct-4-en-3-ol can yield (E)-3,7-Dimethyloct-4-en-3-one.
Reduction: Reduction can produce 3,7-Dimethyloctan-3-ol.
Substitution: Substitution reactions can lead to the formation of compounds like (E)-3,7-Dimethyloct-4-en-3-chloride.
Applications De Recherche Scientifique
(E)-3,7-Dimethyloct-4-en-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of fragrances, flavors, and other consumer products.
Mécanisme D'action
The mechanism of action of (E)-3,7-Dimethyloct-4-en-3-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other interactions with biological molecules. Its double bond allows it to undergo addition reactions, which can modify its activity and interactions. The specific pathways and targets depend on the context of its use, such as its role as an antimicrobial agent or its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Geraniol: Another unsaturated alcohol with a similar structure but different placement of the double bond.
Linalool: A related compound with a similar molecular formula but different functional groups and structure.
Citronellol: An alcohol with a similar carbon skeleton but lacking the double bond.
Uniqueness
(E)-3,7-Dimethyloct-4-en-3-ol is unique due to its specific structure, which combines an alcohol group with a double bond in a particular position. This gives it distinct chemical and physical properties, such as its characteristic odor and reactivity. Its combination of functional groups makes it versatile for various applications in research and industry.
Propriétés
Numéro CAS |
68892-26-2 |
|---|---|
Formule moléculaire |
C10H20O |
Poids moléculaire |
156.26 g/mol |
Nom IUPAC |
(Z)-3,7-dimethyloct-4-en-3-ol |
InChI |
InChI=1S/C10H20O/c1-5-10(4,11)8-6-7-9(2)3/h6,8-9,11H,5,7H2,1-4H3/b8-6- |
Clé InChI |
DWBBJBOPPLCNKD-VURMDHGXSA-N |
SMILES isomérique |
CCC(C)(/C=C\CC(C)C)O |
SMILES canonique |
CCC(C)(C=CCC(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


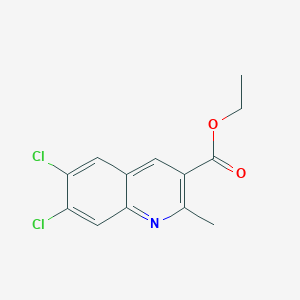
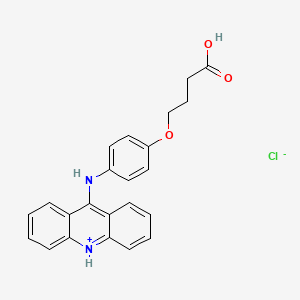
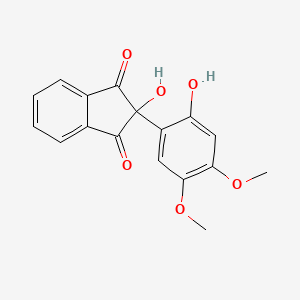
![4-[(9,10-Dihydro-4-hydroxy-9,10-dioxo-1-anthryl)amino]phenyl dimethylsulfamate](/img/structure/B13781637.png)

![N-[1-(5,5-Dimethyl-3-oxocyclohex-1-enyl)vinyl]-2-methoxyacetamide](/img/structure/B13781641.png)
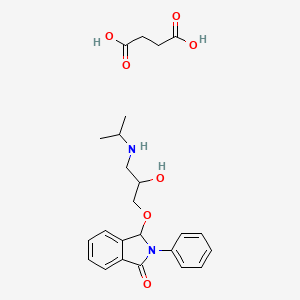
![3-Allyl-5-[2-chloro-4-(3-methylbenzothiazol-2(3H)-ylidene)but-2-enylidene]-2-thioxothiazolidin-4-one](/img/structure/B13781658.png)

![5-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide](/img/structure/B13781671.png)
